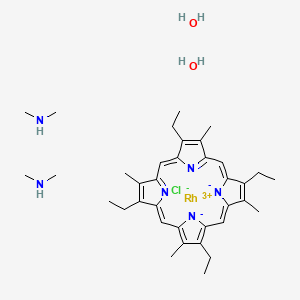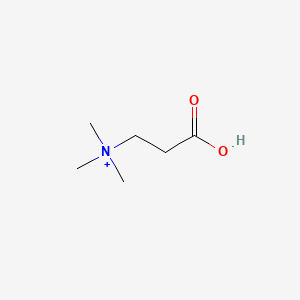
1H-Pyrazino(1,2-a)quinoxalin-5(6H)-one, 2,3,4,4a-tetrahydro-
Vue d'ensemble
Description
1H-Pyrazino(1,2-a)quinoxalin-5(6H)-one, 2,3,4,4a-tetrahydro- is a heterocyclic compound that belongs to the class of pyrazinoquinoxalines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused pyrazine and quinoxaline ring system, which contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1H-Pyrazino(1,2-a)quinoxalin-5(6H)-one, 2,3,4,4a-tetrahydro- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a suitable diamine with a diketone, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
For industrial production, the process may be optimized to include continuous flow reactions and the use of automated systems to ensure consistency and scalability. The choice of reagents, temperature, and pressure conditions are crucial factors that influence the efficiency of the synthesis.
Analyse Des Réactions Chimiques
1H-Pyrazino(1,2-a)quinoxalin-5(6H)-one, 2,3,4,4a-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydro derivatives.
Common reagents used in these reactions include halogens, acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1H-Pyrazino(1,2-a)quinoxalin-5(6H)-one, 2,3,4,4a-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
1H-Pyrazino(1,2-a)quinoxalin-5(6H)-one, 2,3,4,4a-tetrahydro- can be compared with other similar compounds, such as:
1H-Pyrazino(1,2-a)quinoxalin-5(6H)-one: Lacks the tetrahydro moiety, which may result in different chemical and biological properties.
2,3,4,4a,5,6-Hexahydro-1H-pyrazino(1,2-a)quinoxaline: Contains additional hydrogenation, leading to variations in reactivity and biological activity.
Propriétés
IUPAC Name |
1,2,3,4,4a,6-hexahydropyrazino[1,2-a]quinoxalin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-11-10-7-12-5-6-14(10)9-4-2-1-3-8(9)13-11/h1-4,10,12H,5-7H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZDVWUAWCOHDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C(=O)NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40997122 | |
| Record name | 2,3,4,4a-Tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40997122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75704-19-7 | |
| Record name | 2,3,4,4a-Tetrahydro-1H-pyrazino(1,2a)quinoxalin-5-(6H)one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075704197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,4a-Tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40997122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[8-[9,10-dihydroxy-7-methoxy-1-oxo-3-(2-oxopropyl)-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate](/img/structure/B1202157.png)




![2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B1202164.png)




![(8S,9R,10S,13S,14S,17S)-17-acetyl-6-methoxy-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1202173.png)

